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Compound of Interest

2-Cyclopropoxy-5-
Compound Name:
formylbenzonitrile

Cat. No. B11757264

Disclaimer: Experimental spectroscopic data for 2-Cyclopropoxy-5-formylbenzonitrile is not
readily available in public databases. The data presented in this document, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) values, are predicted
based on computational models and established principles of organic spectroscopy. The
experimental protocols are proposed based on standard synthetic methodologies for analogous

compounds.

This technical guide provides a detailed overview of the predicted spectroscopic characteristics
of 2-Cyclopropoxy-5-formylbenzonitrile, a compound of interest for researchers in medicinal
chemistry and drug development. Furthermore, a plausible synthetic route and detailed
experimental protocols for its preparation and characterization are presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Cyclopropoxy-5-
formylbenzonitrile. These predictions are derived from computational algorithms and are
intended to serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
9.95 S 1H Ar-CHO
7.98 dd,J=8.5,2.0Hz 1H Ar-H6
7.85 d,J=2.0Hz 1H Ar-H4
7.15 d,J=85Hz 1H Ar-H3
3.90-3.85 m 1H O-CH(cyclopropyl)
0.95-0.85 m 4H CHz(cyclopropyl)

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment
190.5 CHO

162.0 C2-0

135.0 C4

133.5 C6

118.0 CN

115.0 C5

112.0 C3

105.0 C1

55.0 O-CH(cyclopropy!)
7.0 CHz(cyclopropyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11757264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Functional Group Vibrational Mode
~2225 -C=N Nitrile stretch
~1700 -CHO Aldehyde C=0 stretch

Aldehyde C-H stretch (Fermi
~2820, ~2720 -CHO

doublet)

~1250 Ar-O-C Aryl ether C-O stretch

~3050 Ar-H Aromatic C-H stretch

~3010 Cyclopropyl C-H C-H stretch

~1600, ~1480 Aromatic Ring C=C stretch
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

Parameter Value

Molecular Formula C11HsNO:2

Molecular Weight 187.19 g/mol

Exact Mass (M+) 187.0633 u

Predicted Major Fragments (m/z) 186 (M-H)*, 158 (M-CHO)*, 146 (M-CsH5s)*

Proposed Synthetic Pathway and Experimental
Protocols

A plausible synthetic route for 2-Cyclopropoxy-5-formylbenzonitrile is proposed,
commencing with 2-hydroxy-5-formylbenzonitrile. The key transformation is a Williamson ether
synthesis to introduce the cyclopropoxy moiety.

Synthetic Workflow Diagram
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Caption: Proposed synthesis of 2-Cyclopropoxy-5-formylbenzonitrile.

Experimental Protocols

Synthesis of 2-Cyclopropoxy-5-formylbenzonitrile

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, add 2-hydroxy-5-formylbenzonitrile (1.47 g, 10 mmol), anhydrous
potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).

o Addition of Reagents: To the stirred suspension, add bromocyclopropane (1.45 g, 12 mmol).

o Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the reaction mixture to room temperature and filter to remove
the inorganic salts. Wash the residue with acetone (2 x 10 mL).
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o Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl
acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. Purify the crude product by column chromatography on silica gel using a hexane-
ethyl acetate gradient to afford the pure 2-Cyclopropoxy-5-formylbenzonitrile.

Characterization Protocols
 NMR Spectroscopy:

o Prepare a solution of the purified compound (~10 mg) in deuterated chloroform (CDClI;s,
~0.7 mL).

o Transfer the solution to a 5 mm NMR tube.

o Acquire *H and 3C NMR spectra on a 500 MHz spectrometer at room temperature.

Process the data using appropriate software.
¢ IR Spectroscopy:

o Obtain the IR spectrum of the purified solid product using an Attenuated Total Reflectance
(ATR) FT-IR spectrometer.

o Record the spectrum over a range of 4000-400 cm~1.
e Mass Spectrometry:

o Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or
acetonitrile).

o Analyze the sample using Electrospray lonization (ESI) mass spectrometry in positive ion
mode to determine the molecular weight and fragmentation pattern.

Signaling Pathways and Logical Relationships

As 2-Cyclopropoxy-5-formylbenzonitrile is a novel compound with no published biological
data, there are no established signaling pathways to visualize. However, the workflow for its
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characterization can be represented logically.

Characterization Workflow Diagram

1H & 13C NMR

Spectroscopic Analysis FT-IR Confirmed Structure

Mass Spectrometry

Synthesized Product Column Chromatography }—b{ TLC/LC-MS }—V
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« To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Cyclopropoxy-
5-formylbenzonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11757264#2-cyclopropoxy-5-formylbenzonitrile-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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